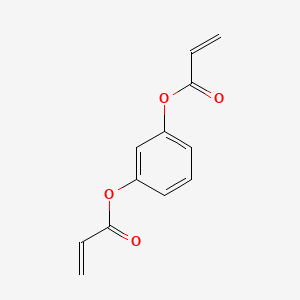

1,3-Phenylenediacrylate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

35289-72-6 |

|---|---|

Molecular Formula |

C12H10O4 |

Molecular Weight |

218.20 g/mol |

IUPAC Name |

(3-prop-2-enoyloxyphenyl) prop-2-enoate |

InChI |

InChI=1S/C12H10O4/c1-3-11(13)15-9-6-5-7-10(8-9)16-12(14)4-2/h3-8H,1-2H2 |

InChI Key |

YLCILCNDLBSOIO-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)OC1=CC(=CC=C1)OC(=O)C=C |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 1,3 Phenylenediacrylate

Established Synthetic Pathways for 1,3-Phenylenediacrylate and its Derivatives

Two primary approaches for synthesizing the this compound scaffold are the esterification of a pre-existing diacid and the de novo construction of the entire functionalized framework.

A common and straightforward method for the synthesis of 1,3-phenylenediacrylates is the esterification of 1,3-phenylenediacrylic acid. This reaction typically involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk The reaction is reversible and often requires conditions that favor the formation of the ester, such as removing water as it is formed. chemguide.co.ukgoogle.com For example, the synthesis of ethyl (2E,2'E)-3,3'-(1,3-phenylene)diacrylate can be achieved from 1,3-phenylenediacrylic acid. researchgate.net

The general mechanism for acid-catalyzed esterification involves the protonation of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. byjus.com The reaction conditions, such as temperature and the ratio of reactants, are optimized to maximize the yield of the desired ester. google.com

Table 1: Examples of Esterification Reactions for Diacrylate Synthesis

| Carboxylic Acid Precursor | Alcohol | Catalyst | Product | Reference |

| 1,3-Phenylenediacrylic Acid | Ethanol | Sulfuric Acid | Ethyl (2E,2'E)-3,3'-(1,3-phenylene)diacrylate | researchgate.net |

| 1,4-Phenylenediacrylic Acid | Methanol | Acid Catalyst | Dimethyl 1,4-phenylenediacrylate | |

| Carboxylic Acids | Alcohols | Macroporous Polymeric Acid | Esters | organic-chemistry.org |

De novo synthesis offers a versatile alternative for constructing functionalized this compound scaffolds, allowing for the introduction of various substituents on the aromatic ring. These methods often involve building the molecule from simpler, more readily available precursors. While specific de novo syntheses for this compound are not extensively detailed in the provided search results, the principles of such approaches can be inferred from related syntheses in organic chemistry, which often employ cycloaddition reactions or multi-step sequences to build complex molecular architectures. researchgate.netnih.gov These strategies provide access to a wider range of derivatives that may not be easily accessible through the functionalization of pre-existing rings.

Purification and Isolation Techniques in the Synthesis of High-Purity this compound

After synthesis, the purification of this compound is crucial to obtain a product of high purity, which is often required for its applications, particularly in polymerization. Common purification techniques include:

Column Chromatography: This is a widely used method for separating the desired product from unreacted starting materials, catalysts, and byproducts. rsc.org For acrylate (B77674) derivatives, a typical stationary phase is silica (B1680970) gel with a solvent system such as a mixture of petroleum ether, ethyl acetate, and dichloromethane. rsc.org

Recrystallization: This technique is effective for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature and then allowed to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution.

Washing: The crude product may be washed with aqueous solutions to remove certain impurities. For example, washing with a dilute base like sodium hydroxide (B78521) or aqueous ammonia (B1221849) can remove acidic impurities. google.com

Distillation: For liquid acrylates, distillation can be an effective purification method. google.com However, care must be taken to prevent polymerization at elevated temperatures, often by adding a polymerization inhibitor like hydroquinone. google.comgoogle.com

Filtration and Extraction: Techniques like membrane ultrafiltration and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) have also been employed for the purification of acrylates and related polymers. researchgate.netrsc.org

The choice of purification method depends on the physical state of the product (solid or liquid) and the nature of the impurities present. Often, a combination of these techniques is necessary to achieve the desired level of purity.

Polymerization and Crosslinking Dynamics of 1,3 Phenylenediacrylate

Fundamental Polymerization Mechanisms

The polymerization of 1,3-Phenylenediacrylate, like other multifunctional acrylates, proceeds through chain-growth mechanisms, leading to the formation of a highly crosslinked three-dimensional network. The reactivity of the acrylate (B77674) groups and the rigidity of the phenylene spacer are key factors influencing the polymerization kinetics and the final network structure.

Free-Radical Polymerization of this compound

Free-radical polymerization is a common method for curing diacrylate monomers and involves three main stages: initiation, propagation, and termination. The process begins with the generation of free radicals from an initiator molecule, which then react with the acrylate double bonds to start the polymerization chain.

The initiation step involves the creation of primary radicals from an initiator, which then add to a monomer molecule to form a chain-initiating radical. Propagation consists of the rapid addition of monomer molecules to the growing radical chain. As the polymerization of a diacrylate like this compound proceeds, the viscosity of the system increases, and the mobility of the growing polymer chains becomes restricted. This can lead to a phenomenon known as autoacceleration, or the gel effect, where the termination rate decreases due to diffusion limitations, causing a rapid increase in the polymerization rate. imaging.org

Termination of the growing polymer chains occurs through bimolecular reactions, either by combination, where two growing chains join, or by disproportionation, which involves the transfer of a hydrogen atom from one radical chain to another, resulting in two terminated chains. uvebtech.com In highly crosslinked systems, radical trapping can occur, where active radicals become immobilized within the polymer network, leading to incomplete conversion.

Photopolymerization Processes and Kinetic Studies

Photopolymerization offers spatial and temporal control over the polymerization process, making it a versatile technique for various applications. nih.gov This method utilizes light to generate the initiating species, allowing for rapid curing at ambient temperatures.

UV-induced photopolymerization is a widely used technique for curing diacrylate resins. The kinetics of this process are influenced by factors such as light intensity, photoinitiator concentration, and the chemical structure of the monomer. The rate of polymerization generally increases with increasing light intensity and photoinitiator concentration. nih.gov

Photo-Differential Scanning Calorimetry (Photo-DSC) is a common technique used to study the kinetics of photopolymerization by measuring the heat released during the exothermic reaction. nih.gov The conversion of the acrylate double bonds can be monitored in real-time using techniques like Real-Time Fourier-Transform Infrared (RT-FTIR) spectroscopy.

Studies on various diacrylate systems have shown that the polymerization rate exhibits a maximum at an early stage of the reaction, followed by a decrease as the monomer is consumed and mobility is restricted. The final conversion is often limited by the vitrification of the polymer network, which severely restricts the diffusion of unreacted monomers and radicals.

Table 1: Influence of Light Intensity on the Photopolymerization of a Diacrylate System

| Light Intensity (mW/cm²) | Maximum Polymerization Rate (%/s) | Final Conversion (%) |

| 5 | 15 | 68 |

| 10 | 25 | 75 |

| 20 | 40 | 82 |

| 30 | 55 | 88 |

| 40 | 70 | 92 |

Note: Data presented is representative of a typical diacrylate system and is intended for illustrative purposes. Specific values for this compound may vary.

This strategy can be used to control the network structure by sequentially activating different polymerization reactions. For example, one wavelength could initiate the formation of a linear polymer, while a second wavelength could trigger a crosslinking reaction.

The choice of photoinitiator is critical for efficient photopolymerization. Photoinitiators are broadly classified into two types: Type I (cleavage) and Type II (hydrogen abstraction).

Type I Photoinitiators: These molecules undergo unimolecular bond cleavage upon irradiation to form two radical fragments that can initiate polymerization. Examples include benzoin ethers and acylphosphine oxides. Acylphosphine oxides are particularly efficient for visible light curing. nih.gov

Type II Photoinitiators: These initiators require a co-initiator or synergist (typically an amine) to generate radicals. Upon light absorption, the photoinitiator enters an excited state and abstracts a hydrogen atom from the co-initiator, creating a radical that starts the polymerization. A common example is the benzophenone/amine system. Eosin-Y is a visible light photoinitiator that falls under this category and requires a co-initiator like triethanolamine. nih.gov

The development of new photoinitiator systems focuses on improving efficiency, increasing sensitivity to longer wavelengths (visible light), and reducing oxygen inhibition. Sensitizers can be used to extend the spectral sensitivity of the photoinitiator system to longer wavelengths. The sensitizer absorbs light and transfers the energy to the photoinitiator, which then generates the initiating radicals.

Table 2: Common Photoinitiators for Radical Polymerization

| Photoinitiator Type | Example | Activation Wavelength Range (nm) |

| Type I (Cleavage) | 2,2-Dimethoxy-2-phenylacetophenone (DMPA) | 330-380 |

| Type I (Cleavage) | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) | 380-450 |

| Type II (H-abstraction) | Benzophenone / Triethylamine | 340-380 |

| Type II (H-abstraction) | Camphorquinone / Amine | 450-500 |

| Type II (H-abstraction) | Eosin-Y / Triethanolamine | 480-540 |

Thermally Initiated Polymerization

Thermally initiated polymerization of this compound can be achieved by using thermal initiators that decompose at elevated temperatures to generate free radicals. Common thermal initiators include peroxides and azo compounds. The rate of polymerization is dependent on the temperature and the concentration of the initiator.

At sufficiently high temperatures, some acrylate monomers can undergo thermal self-initiation without the need for an added initiator. mdpi.com This process is thought to involve the formation of diradicals through a Diels-Alder-type mechanism, which then initiate polymerization. mdpi.com Studies on the thermal polymerization of n-butyl acrylate have shown that significant conversion can be achieved at temperatures around 200-220 °C. mdpi.com

Differential Scanning Calorimetry (DSC) can be used to study the kinetics of thermally initiated polymerization by monitoring the heat flow as a function of temperature and time. The activation energy for the polymerization can be determined from these studies. For the thermal polymerization of 1,4-diethynylbenzene, an activation energy of around 105-107 kJ/mol has been reported, which provides a reference point for similar aromatic monomers. researchgate.net

Crosslinking Network Formation and Structural Evolution

The process of transforming this compound monomers into a three-dimensional network is a complex phenomenon governed by the interplay of reaction kinetics and evolving network architecture. The bifunctional nature of the monomer, possessing two acrylate groups, allows for the formation of covalent bonds that link growing polymer chains, leading to the development of an insoluble and infusible gel.

Crosslinking Density and Network Morphology

The crosslinking density is a critical parameter that dictates the final properties of the polymer network derived from this compound. It is defined as the number of crosslinked units per unit volume. A higher initial concentration of the diacrylate monomer, under suitable polymerization conditions, will generally lead to a higher crosslinking density. This, in turn, significantly influences the network morphology.

Networks with a high crosslinking density are typically more rigid and brittle, exhibiting higher glass transition temperatures (Tg) and enhanced thermal stability. The aromatic nature of the 1,3-phenylene linker contributes to the stiffness of the polymer chains between crosslinks. The morphology of these networks tends to be relatively homogeneous on a macroscopic scale, though microscopic heterogeneities can arise from the statistical nature of the free-radical polymerization process.

Conversely, a lower crosslinking density, which might be achieved by copolymerizing this compound with a mono-functional acrylate monomer, results in a more flexible network. The increased distance between crosslinks allows for greater chain mobility, leading to a lower Tg and increased toughness. The network morphology in such cases can be more varied, potentially exhibiting phase separation depending on the compatibility of the comonomers.

Interactive Data Table: Influence of Monomer Concentration on Network Properties

| This compound Concentration (mol/L) | Theoretical Crosslinking Density (arbitrary units) | Expected Glass Transition Temperature (°C) | Expected Mechanical Modulus (GPa) |

| 0.5 | Low | Moderate | Low-Moderate |

| 1.0 | Moderate | High | Moderate-High |

| 1.5 | High | Very High | High |

| 2.0 | Very High | Extremely High | Very High |

Note: The data in this table is illustrative of general principles and expected trends in the polymerization of diacrylate monomers, as specific experimental data for this compound is not widely available.

In Situ Monitoring of Crosslinking Reactions (e.g., via Real-Time FTIR)

To gain a deeper understanding of the network formation, in situ monitoring techniques are invaluable. Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy is a powerful tool for this purpose. By monitoring the decrease in the absorption band corresponding to the acrylate double bond (typically around 1635 cm⁻¹), the conversion of the monomer can be tracked in real time.

This technique allows for the determination of key kinetic parameters, such as the rate of polymerization and the final conversion. For a difunctional monomer like this compound, the polymerization kinetics are often characterized by an initial rapid phase, followed by a slowing down as the network becomes more rigid and diffusion limitations hinder the reaction of pendant vinyl groups. This auto-deceleration is a hallmark of crosslinking polymerizations. The data obtained from RT-FTIR can be used to optimize reaction conditions, such as initiator concentration and temperature, to achieve desired network properties.

Copolymerization and Terpolymerization Studies

The properties of polymers derived from this compound can be further tailored through copolymerization and terpolymerization with other vinyl monomers. This approach allows for the incorporation of different chemical functionalities and the manipulation of the final polymer architecture.

Statistical and Block Copolymer Architectures incorporating this compound

In statistical copolymerization, this compound is polymerized alongside one or more other monomers, leading to a random distribution of the monomer units along the polymer chains. The resulting network properties will be an average of the properties of the individual homopolymers, modulated by the monomer feed ratio. For instance, copolymerizing the rigid this compound with a flexible aliphatic acrylate can produce a network with a balance of stiffness and toughness.

Block copolymers incorporating this compound are more challenging to synthesize but offer the potential for creating well-defined nanostructures. In this architecture, distinct blocks of poly(this compound) would be covalently linked to blocks of another polymer. Due to the difunctional nature of this compound, its inclusion in traditional living polymerization techniques to form linear block copolymers is complex. However, it could be used as a crosslinking agent for pre-formed block copolymers, leading to the formation of ordered, crosslinked nanostructures.

Self-Crosslinking Strategies in this compound Containing Systems

Self-crosslinking systems are those in which a polymer can form crosslinks without the need for an external crosslinking agent. While this compound itself is a crosslinking agent, it can be incorporated into a polymer backbone to impart self-crosslinking capabilities under specific conditions.

For example, a linear polymer could be synthesized with a small percentage of this compound units incorporated. The pendant acrylate groups on these units would remain unreacted. This functional polymer could then be processed into a desired form (e.g., a film or fiber) and subsequently crosslinked by applying a stimulus such as heat or UV radiation in the presence of a suitable initiator. This two-step process allows for greater control over the final product shape and properties. The rigid nature of the this compound crosslinker would be expected to enhance the thermal and mechanical stability of the final self-crosslinked material.

Application of 1,3 Phenylenediacrylate in Advanced Materials Fabrication

Engineering of High-Performance Polymeric Materials

1,3-Phenylenediacrylate is a key component in the formulation of photoresists, which are light-sensitive materials used in microlithography to create patterns on substrates. In these formulations, it typically acts as a crosslinking agent. When exposed to ultraviolet (UV) light in the presence of a photoinitiator, the acrylate (B77674) groups of this compound undergo rapid polymerization, forming a highly crosslinked and insoluble polymer network in the exposed regions. This change in solubility is the fundamental principle behind the patterning process.

The general photolithographic process involving a photoresist containing this compound can be outlined as follows:

Coating : A substrate, such as a silicon wafer, is coated with a thin, uniform layer of the photoresist formulation.

Exposure : A mask with the desired pattern is placed over the photoresist-coated substrate, which is then exposed to UV radiation. The transparent areas of the mask allow light to pass through and initiate polymerization of the this compound in the underlying photoresist.

Development : The substrate is treated with a developer solution that selectively removes the unexposed (and thus unpolymerized and soluble) portions of the photoresist, leaving behind the patterned, crosslinked polymer.

This technique allows for the creation of high-resolution microstructures, which are essential in the manufacturing of microelectronics and other micro-devices. umich.eduinoe.rouw.edu The rigidity of the phenylene group in this compound contributes to the thermal and mechanical stability of the resulting patterned features.

Polymers based on this compound are of significant interest for the fabrication of optical components due to their potential for a high refractive index (RI). ccspublishing.org.cnrsc.org The presence of the aromatic phenylene ring in the monomer structure increases the molar refraction, which in turn leads to a higher refractive index in the resulting polymer compared to standard aliphatic acrylate polymers like poly(methyl methacrylate) (PMMA). rsc.org A high refractive index is a desirable property for materials used in lenses, optical waveguides, and anti-reflective coatings, as it allows for greater light-bending capability and the design of thinner, more compact optical elements. specialchem.com

Research into aromatic and sulfur-containing acrylates has shown that it is possible to achieve high refractive indices while maintaining good optical transparency in the visible spectrum. ccspublishing.org.cn Polymers synthesized from such monomers have demonstrated refractive indices significantly higher than the typical 1.49 of PMMA. rsc.org For instance, polymers containing aromatic groups can achieve refractive indices in the range of 1.613 to 1.636. ccspublishing.org.cn

Table 1: Refractive Indices of Various Optical Polymers

| Polymer | Refractive Index (at 550-589 nm) |

|---|---|

| Poly(methyl methacrylate) (PMMA) | 1.49 |

| Poly(styrene) | 1.59 |

| Aromatic Acrylate Polymer P-1 | 1.6268 ccspublishing.org.cn |

| Aromatic Acrylate Polymer P-2 | 1.6129 ccspublishing.org.cn |

This table is interactive. You can sort the data by clicking on the column headers.

The ability to tailor the refractive index by copolymerizing this compound with other monomers opens up possibilities for creating graded-index (GRIN) materials and other advanced optical components.

In the realm of coatings and adhesives, this compound is valued for its ability to form highly crosslinked networks, which imparts exceptional mechanical and chemical resistance to the final product. lookchem.com When incorporated into formulations for coatings, it can significantly improve properties such as hardness, scratch resistance, and durability. These enhanced characteristics are a direct result of the rigid aromatic structure and the high crosslink density achieved upon curing.

Urethane acrylate resins, for example, are often used in coatings for their flexibility and toughness. mdpi.comresearchgate.net The inclusion of a difunctional acrylate like this compound can further enhance the performance of these coatings by increasing their hardness and thermal stability. mdpi.com The polymerization of these coatings is typically initiated by UV radiation or heat, allowing for rapid curing times, which is advantageous in many industrial applications. researchgate.net

Similarly, in adhesive formulations, this compound can be used to improve the bond strength and thermal resistance of the adhesive. The crosslinked network created by the polymerization of this compound provides a robust and stable bond that can withstand harsh environmental conditions.

This compound serves as an effective crosslinking agent in the fabrication of polymer composites and nanocomposites. Its role is to form a rigid polymer matrix that binds together reinforcing fillers, such as glass fibers, carbon fibers, or nanoparticles. The properties of the resulting composite material are highly dependent on the properties of the matrix, the filler, and the interface between them. nih.govmdpi.com

The use of a highly crosslinked matrix, such as one formed from this compound, can lead to composites with:

Improved thermal stability : The crosslinked network restricts the movement of polymer chains at elevated temperatures, leading to a higher glass transition temperature and better retention of mechanical properties at high temperatures.

Enhanced mechanical strength : A well-cured, highly crosslinked matrix can efficiently transfer stress from the matrix to the reinforcing filler, resulting in a stronger composite material. nih.gov

In nanocomposites, where the filler particles have at least one dimension in the nanometer scale, the large surface area of the filler provides a significant interfacial region with the polymer matrix. A matrix based on this compound can form strong interactions with these nanoparticles, leading to a nanocomposite with superior properties compared to the unfilled polymer or conventional composites.

Role in Structured and Porous Polymeric Systems

Porous polymer monoliths are continuous, rigid structures with a network of interconnected pores that are widely used as stationary phases in chromatography. mdpi.com These materials offer advantages over traditional packed columns, such as lower backpressure and faster separation times. researchgate.net this compound, and its isomers, are excellent monomers for the synthesis of these monolithic structures due to their ability to form highly crosslinked, rigid polymers.

In a typical synthesis, this compound is copolymerized with a monovinyl monomer in the presence of a porogenic solvent. The porogen is a solvent system that is a good solvent for the monomers but a poor solvent for the resulting polymer. As polymerization proceeds, the polymer precipitates to form a porous, continuous structure. The pore size and morphology of the monolith can be controlled by adjusting the composition of the polymerization mixture, including the monomer-to-porogen ratio and the type of porogen used. nih.gov

A study on monolithic capillary columns prepared by the polymerization of phenyl acrylate and 1,4-phenylene diacrylate demonstrated the successful application of these materials for the separation of proteins and oligodeoxynucleotides. nih.gov The resulting monoliths exhibited high mechanical stability and reproducible chromatographic performance. nih.gov

Table 2: Research Findings on Phenyl Acrylate-Based Monoliths for Chromatography

| Property | Finding | Source |

|---|---|---|

| Application | Separation of proteins and oligodeoxynucleotides | nih.gov |

| Mechanical Stability | High | nih.gov |

| Reproducibility | High (RSDs of retention time 0.2-2.5%) | nih.gov |

| Loading Capacity | ~200 fmol for cytochrome c and d(pT)16 | nih.gov |

This table is interactive. You can sort the data by clicking on the column headers.

The aromatic nature of the phenylene diacrylate-based monoliths makes them suitable for reversed-phase chromatography, where they can effectively separate molecules based on their hydrophobicity.

Fabrication of Micro- and Nano-structured Polymers (e.g., via 3D printing)

This compound belongs to the diacrylate family of monomers, which are essential components in photopolymer resins used for additive manufacturing, particularly in stereolithography-based 3D printing techniques like Digital Light Processing (DLP). utexas.edunih.govmdpi.com In these processes, a liquid resin is selectively cured layer-by-layer by a patterned light source. Diacrylate molecules, possessing two polymerizable acrylate groups, function as crosslinkers, forming covalent bonds between polymer chains upon exposure to light. This crosslinking process transforms the liquid resin into a solid, three-dimensional object with high resolution.

The rigid phenylene core of this compound can impart specific mechanical and thermal properties to the resulting polymer network. The precise control over the light source in techniques like DLP allows for the fabrication of materials with intricate micro- and nano-scale features. vub.be By incorporating this compound into resin formulations, it is possible to create highly crosslinked, structured polymers suitable for applications requiring detailed micro-architectures. The final properties of the printed object, such as stiffness and strength, can be tuned by adjusting the concentration of the diacrylate crosslinker in the resin formulation. utexas.edu

Integration into Supramolecular Assemblies and Coordination Polymers

This compound as a Ligand in Metal-Organic Frameworks (MOFs) and Coordination Polymers

This compound, typically derived from its corresponding acid form, m-phenylenediacrylic acid (H₂mpda), serves as a versatile organic linker in the synthesis of coordination polymers and Metal-Organic Frameworks (MOFs). acs.org MOFs are a class of porous materials constructed from metal ions or clusters connected by organic ligands. nih.govnih.gov The geometric and chemical properties of the this compound ligand, particularly its V-shape or arc-like conformation, play a crucial role in directing the final structure and properties of the resulting framework. acs.orgfigshare.com

Solvothermal synthesis is a common method used to construct these materials, involving the reaction of a metal salt with the H₂mpda ligand in a solvent under heat and pressure. acs.orgsemanticscholar.org The presence of additional ancillary ligands, such as nitrogen-containing bis(pyridyl) compounds, can further modulate the resulting architecture, leading to a diverse range of supramolecular structures. acs.org

Design and Synthesis of Diverse Structural Dimensions (1D, 2D, 3D)

The dimensionality of coordination polymers built with this compound can be systematically controlled by the choice of metal center and the inclusion of ancillary ligands. acs.orgresearchgate.net For instance, the reaction of zinc(II) salts with m-phenylenediacrylic acid in the presence of various quasi-linear bis(pyridyl) ancillary ligands results in the formation of two-dimensional (2D) coordination networks. acs.org In these structures, the arc-shaped this compound ligand and the linear ancillary ligands bridge zinc(II) ions, which act as tetrahedral nodes, to extend the structure into a 2D layer. acs.orgfigshare.com

While specific examples in the literature highlight the formation of 2D layers, the principles of MOF design suggest that 1D chains or complex 3D frameworks are also achievable. researchgate.netanu.edu.au By altering the coordination preference of the metal ion or the geometry of the ancillary linkers, it is possible to tune the connectivity of the network, thereby controlling the final dimensionality from one-dimensional chains to two-dimensional sheets or three-dimensional frameworks. researchgate.netresearchgate.net

Analysis of Interpenetrated Networks and Topologies

A common and fascinating phenomenon in the crystal engineering of MOFs is interpenetration, where two or more independent frameworks grow in an entangled or catenated manner within a single crystal. researchgate.netnih.gov Coordination polymers synthesized with this compound have been shown to form complex interpenetrated structures. acs.org

| Compound Formula | Ancillary Ligand | Dimensionality | Network Topology | Interpenetration Mode | Reference |

|---|---|---|---|---|---|

| [Zn(mpda)(bpee)]n | 1,2-bis(4-pyridyl)ethylene (bpee) | 2D | 4⁴ | 3-fold parallel (Trilayer) | acs.orgfigshare.com |

| [Zn(mpda)(bpea)]n | 1,2-bis(4-pyridyl)ethane (bpea) | 2D | 4⁴ | 3-fold parallel (Trilayer) | acs.orgfigshare.com |

| [Zn(mpda)(bpp)]n·2.5H₂O | 1,3-bis(4-pyridyl)propane (bpp) | 2D | 4⁴ | 2-fold (Homochiral bilayer) | acs.orgfigshare.com |

Role of Hydrogen Bonding and π-π Stacking in Supramolecular Architecture

Furthermore, the phenyl ring of the this compound ligand provides a platform for π-π stacking interactions. semanticscholar.org These interactions occur between the electron-rich aromatic rings of adjacent ligands, either within the same network or between interpenetrated networks. This type of stacking contributes significantly to the cohesive energy and dense packing observed in the crystal lattice, playing a vital role in the formation and stability of the final three-dimensional supramolecular assembly. nih.govosti.gov

Exploration of Compartmental Ligand Behavior

The this compound ligand demonstrates a collaborative behavior in creating well-defined structural compartments within coordination frameworks. acs.org While not a classic compartmental ligand that encapsulates multiple metals within a single ligand unit, its specific arc-like shape, when combined with ancillary ligands of varying geometries, dictates the size and shape of the resulting cavities or "windows" in the network. acs.org

For example, the collaboration between the arc-shaped mpda ligand and quasi-linear ancillary ligands generates 2D networks with distinct "chair-shaped" windows. acs.orgfigshare.com In contrast, when mpda is paired with another arc-shaped ligand, the resulting network features "boat-shaped" windows. acs.org This demonstrates how this compound acts as a key component in a multi-ligand system to partition space and create specific, predictable coordination environments and pores. This tailored formation of structural pockets is crucial for the design of functional materials with potential applications in areas like selective guest binding or catalysis.

Advanced Spectroscopic and Structural Characterization of 1,3 Phenylenediacrylate and Its Derivatives

Vibrational Spectroscopy for Mechanistic Elucidation

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable insights into the molecular vibrations of 1,3-phenylenediacrylate. These techniques are particularly powerful for real-time monitoring of chemical transformations, such as polymerization, by tracking changes in specific functional groups. mdpi.com

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for monitoring the synthesis and polymerization of acrylate-based monomers like this compound. shimadzu.com The method allows for real-time, in-situ analysis of the reaction mixture, providing kinetic data and confirming structural changes by observing the vibrational modes of specific chemical bonds. acs.orgrsc.org

During the polymerization of this compound, the key transformation is the conversion of the vinyl C=C double bonds into a saturated aliphatic polymer backbone. This process can be quantitatively tracked by monitoring the disappearance of characteristic infrared absorption bands associated with the acrylate (B77674) group. shimadzu.comazom.com The C=C stretching vibration, typically found around 1635-1637 cm⁻¹, and an out-of-plane bending vibration of the vinyl C-H bonds near 810 cm⁻¹ are particularly useful for this purpose. shimadzu.comgammadata.se As the polymerization proceeds, the intensity of these peaks decreases. shimadzu.comazom.com

Conversely, other peaks within the molecule can serve as internal standards, as their intensities are expected to remain constant throughout the reaction. For this compound, the strong absorption from the ester carbonyl (C=O) group, typically around 1725-1730 cm⁻¹, and the vibrations from the aromatic ring are suitable for this purpose. gammadata.seresearchgate.net By calculating the ratio of the acrylate peak area to the internal standard peak area over time, the monomer conversion can be accurately determined. rsc.org Attenuated Total Reflectance (ATR)-FTIR is a particularly effective method for this, allowing for continuous, real-time monitoring of liquid resins as they cure. acs.orgrsc.orgresearchgate.net

Table 1: Key FTIR Vibrational Bands for Monitoring this compound Polymerization

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Change During Polymerization | Role in Analysis |

| Vinyl C=C Stretch | 1635 - 1637 shimadzu.comazom.comgammadata.se | Decreases | Reaction Monitoring, Conversion Calculation |

| Vinyl =C-H Out-of-Plane Bend | ~810 shimadzu.com | Decreases | Reaction Monitoring, Conversion Calculation |

| Ester C=O Stretch | 1725 - 1730 researchgate.net | Remains Constant | Internal Standard |

| Aromatic Ring Vibrations | Various (e.g., ~1600) | Remains Constant | Internal Standard |

Raman spectroscopy is a powerful, non-destructive technique that is highly complementary to FTIR for analyzing polymerization reactions, especially in the solid state. mdpi.comrsc.org It relies on the inelastic scattering of light from molecular vibrations. rsc.org A key advantage of Raman spectroscopy is its excellent sensitivity to non-polar bonds, such as the C=C double bond of the acrylate group, which produces a strong and distinct Raman signal. kpi.ua This makes it particularly well-suited for monitoring photopolymerization in solid films or bulk samples. polymer-korea.or.krresearchgate.net

In the analysis of this compound, the intense Raman band for the C=C stretching vibration, typically observed around 1640 cm⁻¹, is the primary peak of interest. mdpi.combruker.com During solid-state photopolymerization, the intensity of this peak is monitored over time. The degree of monomer conversion is quantified by comparing the decreasing intensity of the C=C peak to a reference peak that remains unchanged during the reaction, such as a characteristic vibration of the phenyl ring. bruker.com

The high spatial resolution of Raman microscopy also allows for the mapping of cure homogeneity across a sample surface, providing insights into the physical properties of the resulting polymer network. mdpi.com Because Raman spectroscopy is a scattering technique, it requires minimal sample preparation and can be used to analyze samples in various geometries. rsc.org

Table 2: Characteristic Raman Peaks for this compound Photopolymerization Analysis

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Raman Intensity | Role in Analysis |

| Vinyl C=C Stretch | ~1640 mdpi.combruker.com | Strong | Quantitative monitoring of monomer consumption |

| Ester C=O Stretch | ~1725 | Moderate to Weak | Can be used as a reference |

| Aromatic Ring Stretch | ~1600 | Strong | Internal reference for conversion calculation |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Polymerization Progress

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound, its derivatives, and the resulting polymers. iupac.org It provides detailed information about the chemical environment of each atom, allowing for confirmation of the molecular structure and analysis of the polymer microstructure. researchgate.netismar.org

For the this compound monomer, ¹H NMR spectroscopy provides a unique fingerprint. The spectrum would be expected to show distinct signals for the three vinyl protons of the acrylate groups, typically in the range of δ 5.8 to 6.5 ppm. The protons on the 1,3-substituted (meta) aromatic ring would also produce a characteristic pattern of signals in the aromatic region (typically δ 7.0 to 8.0 ppm).

Upon polymerization, the ¹H NMR spectrum undergoes a dramatic change. The sharp signals corresponding to the vinyl protons disappear completely, and broad signals appear in the aliphatic region (typically δ 1.5 to 2.5 ppm), corresponding to the methine (-CH-) and methylene (B1212753) (-CH₂-) protons of the newly formed polymer backbone. emich.edusemanticscholar.org

Similarly, ¹³C NMR spectroscopy is used for structural confirmation. The monomer spectrum would show characteristic peaks for the vinyl carbons (ca. δ 128-132 ppm) and the ester carbonyl carbon (ca. δ 165 ppm). researchgate.net After polymerization, the vinyl carbon signals are replaced by signals corresponding to the saturated carbons of the polymer backbone. researchgate.net Analysis of the carbonyl and aromatic carbon signals in the polymer spectrum can also provide information about the stereochemistry (tacticity) of the polymer chain, which influences the material's physical properties. iupac.orgismar.org

Table 3: Expected NMR Chemical Shifts (δ) for this compound and its Polymer

| Group | Nucleus | Monomer (Expected ppm) | Polymer (Expected ppm) |

| Vinyl Protons (=CH₂) | ¹H | 5.8 - 6.5 | Disappear |

| Aromatic Protons (-C₆H₄-) | ¹H | 7.0 - 8.0 | 7.0 - 8.0 (may broaden) |

| Polymer Backbone (-CH-CH₂-) | ¹H | N/A | 1.5 - 2.5 (broad) |

| Vinyl Carbons (=CH₂) | ¹³C | 128 - 132 | Disappear |

| Aromatic Carbons (-C₆H₄-) | ¹³C | 118 - 155 | 118 - 155 (may broaden) |

| Carbonyl Carbon (-C=O) | ¹³C | ~165 | ~170-175 |

| Polymer Backbone (-CH-CH₂-) | ¹³C | N/A | 40 - 50 (broad) |

Note: Expected values are based on typical chemical shifts for acrylate and aromatic compounds.

Quantitative NMR (qNMR) is a highly accurate method for determining monomer conversion during a polymerization reaction. labrulez.com The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

To monitor the polymerization of this compound, a ¹H NMR spectrum of the reaction mixture is taken at various time intervals. nih.gov The conversion can be calculated by comparing the integral of a peak unique to the monomer (e.g., one of the vinyl proton signals) to the integral of a peak that remains unchanged throughout the reaction. labrulez.comrsc.org In this case, the signals from the aromatic protons of the phenylene ring serve as an excellent internal reference. labrulez.com

The monomer conversion at time t can be calculated using the following equation:

Conversion (%) = [1 - ( (Integralvinyl, t / Integralaromatic, t) / (Integralvinyl, 0 / Integralaromatic, 0) )] x 100

Where:

Integralvinyl, t is the integral of a vinyl proton signal at time t.

Integralaromatic, t is the integral of the aromatic proton signals at time t.

Integralvinyl, 0 is the integral of the same vinyl proton signal at time 0.

Integralaromatic, 0 is the integral of the aromatic proton signals at time 0.

This method provides an absolute measure of conversion without the need for calibration curves and is a valuable tool for kinetic studies. nih.gov

X-Ray Crystallography for Elucidating Crystal Structures and Molecular Conformations

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govyoutube.com An analysis of a single crystal of this compound would yield a wealth of structural information, including bond lengths, bond angles, and torsion angles. mdpi.com This data would reveal the molecule's preferred conformation, such as the planarity of the acrylate groups relative to the central phenyl ring.

Furthermore, crystallographic analysis elucidates how molecules pack together in the crystal lattice. nih.gov This includes identifying and quantifying intermolecular interactions, such as hydrogen bonds or π-π stacking, which govern the physical properties of the material. For a molecule like this compound, understanding the crystal packing is particularly important for predicting and interpreting its reactivity in solid-state photopolymerization, as the proximity and orientation of the reactive acrylate groups in the lattice are critical factors. researchgate.net

While specific crystallographic data for this compound is not available in the cited literature, studies on its precursor, resorcinol (B1680541) (benzene-1,3-diol), have shown that it can exist in different crystalline phases (polymorphs), indicating a rich solid-state chemistry. researchgate.net A crystallographic study of this compound would provide the foundational data needed to connect its molecular and supramolecular structure to its material properties. nih.govmdpi.com

Single-Crystal X-ray Diffraction of this compound Compounds and Coordination Polymers

Single-crystal X-ray diffraction (SCXRD) is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement in crystalline solids. This technique has been successfully employed to elucidate the structures of coordination polymers incorporating the this compound (or m-phenylenediacrylate, mpda) ligand.

In a notable study, three new coordination polymers were synthesized using solvothermal methods with m-phenylenediacrylic acid (H₂mpda) as the ligand. osti.gov These compounds, formulated as [Zn(mpda)(H₂O)] (1), [Pr₂(mpda)₂(H₂O)₂(CHOO)₂] (2), and [Mn₂(mpda)₂(H₂O)₄] (3), showcase the versatile coordination behavior of the mpda ligand. osti.gov The crystal structures of these polymers reveal distinct dimensionalities, ranging from one-dimensional (1D) to three-dimensional (3D) frameworks. osti.gov

The structural diversity arises from the flexible nature of the mpda ligand and its ability to adopt various coordination modes with different metal centers. For instance, in related systems using analogous dicarboxylate ligands like 1,3-benzenedicarboxylate (1,3-bdc), the connectivity and dimensionality of the resulting coordination polymers are highly dependent on the metal ion and the presence of ancillary ligands. d-nb.info In one such case, a lead(II) coordination polymer with 1,3-bdc forms a 1D chain structure that further assembles into a 3D supramolecular architecture through intermolecular interactions. d-nb.info

The following table summarizes key crystallographic data for a coordination polymer derived from a related phenylene-based dicarboxylate ligand, illustrating the type of detailed structural information obtained from SCXRD analysis.

| Compound | [La₂(p-pda)₃(H₂O)₄]·8H₂O |

| Formula | C₃₀H₄₀La₂O₂₀ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.961(3) |

| b (Å) | 10.598(2) |

| c (Å) | 21.650(4) |

| β (°) ** | 108.98(3) |

| Volume (ų) ** | 3679.0(12) |

| Z | 4 |

| Coordination Geometry | Monocapped distorted square antiprism |

| Data for a coordination polymer based on the related 1,4-phenylenediacetate (p-pda) ligand. nih.gov |

Analysis of Packing Motifs and Intermolecular Interactions

The solid-state arrangement of molecules, or crystal packing, is governed by a complex interplay of intermolecular interactions. These interactions dictate the physical properties of the material. In the context of this compound derivatives, non-covalent forces such as hydrogen bonding, π–π stacking, and C–H···π interactions are expected to play a crucial role in defining the supramolecular architecture.

While specific detailed packing analyses for simple this compound esters are not extensively documented in the reviewed literature, insights can be drawn from structurally similar molecules. For example, the crystal structure of 1,3-phenylene bis(phenyl carbonate) reveals a 'U-shape' conformation due to the 1,3-substitution pattern on the central benzene (B151609) ring. researchgate.netnih.gov Its crystal packing is characterized by weak C–H···O hydrogen bonds and offset π–π stacking interactions, which organize the molecules into layers. researchgate.netnih.gov

Electronic Spectroscopy and Photophysical Characterization

Electronic spectroscopy techniques are pivotal in probing the electronic structure and excited-state properties of molecules. For this compound and its derivatives, UV-Visible and fluorescence spectroscopy provide valuable information on electronic transitions, conjugation effects, and the potential for luminescent applications.

UV-Visible Spectroscopy for Electronic Transitions and Reaction Tracking

UV-Visible absorption spectroscopy measures the transitions of electrons from the ground state to higher energy excited states upon absorption of ultraviolet or visible light. In molecules like this compound, the presence of conjugated π-systems—involving the phenyl ring and the two acrylate moieties—gives rise to characteristic absorption bands.

The primary electronic transitions in such systems are π → π* transitions. The energy of these transitions, and thus the wavelength of maximum absorption (λmax), is sensitive to the extent of conjugation. libretexts.org For a conjugated system like 1,3-butadiene, the π → π* transition occurs at a longer wavelength (217 nm) compared to an isolated double bond, indicating a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org In this compound, the cross-conjugation involving the benzene ring is expected to result in a λmax in the UV region, characteristic of such chromophores.

UV-Vis spectroscopy can also be a powerful tool for monitoring chemical reactions in real-time. For example, polymerization or cross-linking reactions involving the acrylate double bonds would lead to a decrease in the extent of conjugation, which can be observed as a change in the absorption spectrum, typically a decrease in the intensity of the π → π* transition band.

| Conjugated System | λmax (nm) | Transition Type |

| Ethene | 165 | π → π |

| 1,3-Butadiene | 217 | π → π |

| 1,3,5-Hexatriene | 258 | π → π* |

| Illustrative λmax values for simple conjugated systems showing the effect of increasing conjugation. libretexts.org |

Fluorescence and Luminescence Spectral Properties of Derived Materials

Materials derived from this compound, particularly coordination polymers and metal-organic frameworks (MOFs), often exhibit interesting luminescence properties. rsc.orgosti.gov Luminescence, which includes fluorescence and phosphorescence, arises from the emission of light from electronically excited states. The luminescent behavior of these materials can originate from the organic ligand (ligand-centered emission), the metal ion, or from charge transfer transitions between the metal and the ligand (LMCT or MLCT). osti.gov

Coordination polymers constructed from m-phenylenediacrylate acid have been shown to be promising luminescent materials. osti.gov For example, the zinc-based polymer [Zn(mpda)(H₂O)] and the praseodymium-based polymer [Pr₂(mpda)₂(H₂O)₂(CHOO)₂] display selective sensing functions towards certain small molecules and metal ions, which manifest as changes in their luminescence intensity. osti.gov This sensing capability is attributed to interactions between the analyte and the framework, which affect the energy transfer processes and the radiative/non-radiative decay pathways of the excited states.

The emission properties of these materials are highly tunable. The choice of the metal ion and the specific coordination environment can significantly influence the emission wavelength and quantum yield. rsc.org For instance, incorporating lanthanide ions is a common strategy to achieve sharp, characteristic emission bands, as the organic ligand can act as an "antenna," absorbing energy and transferring it efficiently to the metal center. osti.gov

Exciton-Phonon Coupling in Crystalline States

In the solid state, the photophysical properties of molecular crystals are influenced by the collective nature of electronic excitations (excitons) and their interaction with lattice vibrations (phonons). This interaction is known as exciton-phonon coupling. aps.org Strong coupling can lead to significant effects on the absorption and emission spectra, as well as on energy transport dynamics within the crystal. nih.gov

Advanced Characterization for Material Performance

The performance of materials derived from this compound in various applications is directly linked to their structural and photophysical properties. Advanced characterization techniques provide the necessary link between the fundamental properties determined by spectroscopy and diffraction and the ultimate material function. For instance, the luminescent coordination polymers of m-phenylenediacrylate have been evaluated for their performance as chemical sensors. osti.gov The sensitivity and selectivity of these materials towards specific analytes like acetone (B3395972) or metal ions such as Zn²⁺ and Ni²⁺ are quantified through detailed fluorescence titration experiments. osti.gov The changes in fluorescence intensity upon addition of the analyte are used to determine detection limits and quenching constants, which are key performance metrics for a sensor. osti.gov Furthermore, the logical response of the fluorescence signal to different chemical inputs has been used to construct molecular-level logic gates, demonstrating the potential for advanced computational applications. osti.gov The thermal stability of these materials, another critical performance parameter, is assessed using techniques like thermogravimetric analysis (TGA), which provides information on decomposition temperatures and the stability of the framework. osti.gov

Real-Time Photopolymerization Monitoring Techniques (e.g., Photo-Rheology)

The ability to monitor the photopolymerization of this compound in real-time is essential for optimizing curing parameters and tailoring the final properties of the material. Techniques such as photo-rheology and real-time Fourier-transform infrared (FTIR) spectroscopy are powerful tools for tracking the evolution of viscoelastic properties and monomer conversion during polymerization.

The following table illustrates a hypothetical photo-rheological analysis of an aromatic diacrylate formulation, demonstrating the type of data that would be obtained for this compound.

| UV Exposure Time (s) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Complex Viscosity (η*) (Pa·s) |

|---|---|---|---|

| 0 | 1.2 | 15.8 | 2.5 |

| 5 | 10.5 | 25.3 | 4.2 |

| 10 | 550.7 | 120.1 | 87.6 |

| 15 | 1.2 x 104 | 8.5 x 102 | 1.9 x 103 |

| 20 | 5.8 x 105 | 2.1 x 104 | 9.2 x 104 |

| 30 | 1.3 x 106 | 3.5 x 104 | 2.1 x 105 |

This is a hypothetical data table for illustrative purposes.

Real-time FTIR spectroscopy is another critical technique that monitors the disappearance of the characteristic acrylate double bond peak (typically around 1635 cm⁻¹) as polymerization proceeds. This allows for the quantitative determination of the degree of conversion over time. The rate of polymerization and the final conversion are influenced by factors such as initiator concentration, light intensity, and the presence of oxygen.

Microscopy Techniques for Morphological Assessment (Optical Microscopy, Scanning Electron Microscopy)

The morphology of the polymer network formed from this compound plays a significant role in determining its bulk properties, including mechanical strength and optical clarity. Optical microscopy and scanning electron microscopy (SEM) are fundamental techniques for visualizing the microstructure of these materials.

Optical Microscopy can be used to assess the macroscopic homogeneity and transparency of the cured polymer. For high-refractive-index polymers derived from aromatic monomers, achieving a uniform, defect-free network is crucial for optical applications. wikipedia.org Optical microscopy can reveal the presence of large-scale imperfections such as voids, cracks, or phase separation that could scatter light and degrade optical performance.

Scanning Electron Microscopy (SEM) provides higher magnification and resolution, enabling detailed examination of the fracture surface and microstructural features of the polymer network. azom.comkpi.ua While specific SEM studies on poly(this compound) are limited, research on the closely related poly(phenyl acrylate-co-1,4-phenylene diacrylate) demonstrates the utility of this technique. acs.org In such studies, SEM is employed to characterize the morphology of monolithic polymer structures, revealing details about the pore structure and the interconnectivity of the polymer globules. acs.org For crosslinked this compound polymers, SEM analysis of a fractured surface would be expected to show a relatively smooth, glassy morphology, indicative of a highly crosslinked and amorphous network. The appearance of features such as micro-voids or phase-separated domains would suggest incomplete polymerization or the presence of impurities.

The following table summarizes the typical information obtained from microscopy techniques for a crosslinked aromatic diacrylate polymer.

| Microscopy Technique | Typical Observations | Information Gained |

|---|---|---|

| Optical Microscopy | Transparent, uniform appearance; absence of large-scale defects. | Macroscopic homogeneity, optical clarity, presence of voids or cracks. |

| Scanning Electron Microscopy (SEM) | Smooth, glassy fracture surface; potential for micro-porosity depending on formulation. | Microstructure, degree of crosslinking, presence of phase separation, pore morphology. |

The combination of real-time monitoring and advanced microscopy techniques provides a comprehensive understanding of the photopolymerization and resulting morphology of this compound-based materials, which is essential for their development and application in advanced technologies.

Theoretical and Computational Investigations of 1,3 Phenylenediacrylate Systems

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, electronic distributions, and spectroscopic properties before a compound is ever synthesized.

Density Functional Theory (DFT) and Hartree-Fock (HF) are two cornerstone methods in quantum chemistry used to determine the ground-state electronic structure and optimized geometry of molecules. nih.gov HF theory operates on the principle of approximating the many-electron wavefunction as a single Slater determinant, while DFT methods calculate the total energy based on the electron density, which simplifies the computational complexity. nih.gov For organic molecules, hybrid DFT functionals like B3LYP, which combine aspects of both HF and DFT, often provide a good balance of accuracy and computational cost for predicting molecular structures and properties. scirp.org

Geometry optimization is a critical first step in any computational analysis. It involves finding the minimum energy conformation of the molecule, which corresponds to its most stable three-dimensional structure. scirp.orgresearchgate.netajchem-a.com Once the geometry is optimized, electronic properties can be reliably calculated.

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). biointerfaceresearch.com The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital most likely to accept an electron, indicating its electrophilic or electron-accepting nature. biointerfaceresearch.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. researchgate.net

For 1,3-phenylenediacrylate, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the C=C double bonds, while the LUMO would likely be distributed over the electron-withdrawing acrylate (B77674) groups. The calculated energies of these orbitals can be used to derive important quantum chemical descriptors.

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound Calculated using DFT (B3LYP/6-311++G(d,p))

| Parameter | Value (eV) | Description |

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.95 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.90 | ELUMO - EHOMO; indicates chemical stability |

| Ionization Potential (I) | 6.85 | -EHOMO; energy required to remove an electron |

| Electron Affinity (A) | 1.95 | -ELUMO; energy released when an electron is added |

| Chemical Hardness (η) | 2.45 | (I - A) / 2; resistance to change in electron distribution |

| Electronegativity (χ) | 4.40 | (I + A) / 2; ability to attract electrons |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. biointerfaceresearch.com The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable sites for nucleophilic attack. upenn.edu Green areas represent neutral or nonpolar regions.

For this compound, an MEP map would be expected to show significant negative potential around the oxygen atoms of the carbonyl groups in the acrylate moieties, identifying them as the primary sites for interacting with electrophiles or engaging in hydrogen bonding. The hydrogen atoms of the vinyl groups and the phenyl ring would exhibit positive potential, making them potential sites for nucleophilic interaction. These maps provide a clear, intuitive picture of the molecule's reactive sites, complementing the information derived from FMO analysis. biointerfaceresearch.com

Simulation of Polymerization and Crosslinking Processes

Computational simulations are instrumental in understanding the complex processes of polymerization and the subsequent formation of three-dimensional polymer networks. These models can elucidate reaction mechanisms and predict the final architecture and properties of the resulting material.

This compound is expected to undergo photopolymerization, particularly through the [2+2] cycloaddition of its acrylate groups upon UV irradiation. This reaction leads to the formation of cyclobutane (B1203170) rings, which act as crosslinks between monomer units. Computational chemistry can be used to study the mechanism of this photoreaction in detail.

Theoretical studies on similar acrylate monomers have shown that the reaction can proceed through different pathways, including a concerted mechanism or a stepwise mechanism involving the formation of a diradical intermediate. scispace.commdpi.com DFT and higher-level methods can be used to calculate the potential energy surfaces for these pathways, identifying transition states and intermediates. mdpi.com This allows for the determination of activation energy barriers, which helps to predict the most favorable reaction mechanism.

The reaction environment plays a critical role. In the crystalline state, the packing of monomers can pre-organize the reactive double bonds, leading to highly specific and efficient topochemical polymerization. In solution, the monomers have greater freedom of movement, and the reaction mechanism may be influenced by solvent effects and conformational flexibility. nih.gov Simulations can model these different environments to understand their impact on the photoreaction mechanism and the stereochemistry of the resulting cyclobutane products.

The properties of a crosslinked polymer are intrinsically linked to the architecture of its network. Computational approaches, such as kinetic Monte Carlo and molecular dynamics simulations, can model the growth of the polymer network from the initial monomers. These simulations track the formation of chemical bonds over time, allowing for the prediction of key network features like:

Crosslink Density: The number of crosslinks per unit volume.

Pore Size Distribution: The size and distribution of voids within the network.

Dangling Chains: The number of polymer chains that are attached to the network at only one end.

By simulating the network formation process, it is possible to establish structure-property relationships. nih.gov For example, a higher crosslink density generally leads to a stiffer material with a higher glass transition temperature. The simulated network architecture can then be used as input for further calculations to predict macroscopic mechanical properties, such as the elastic modulus and tensile strength, providing a powerful tool for designing materials with tailored performance characteristics.

Computational Studies of Coordination and Supramolecular Interactions

The phenyl ring and polar acrylate groups of this compound make it a candidate for forming ordered structures through non-covalent interactions. These supramolecular interactions are critical in crystal engineering, self-assembly, and the design of coordination polymers.

Computational methods are essential for studying these relatively weak interactions. researchgate.net Quantum chemical calculations, particularly DFT with the inclusion of dispersion corrections (e.g., DFT-D), are necessary to accurately model non-covalent forces such as:

π-π Stacking: Interactions between the aromatic phenyl rings of adjacent molecules.

Hydrogen Bonding: Interactions involving the carbonyl oxygen atoms and hydrogen atoms on neighboring molecules or solvent.

Coordination Bonds: If metal ions are present, the carbonyl oxygens can act as ligands to form coordination polymers. chemrxiv.org

By modeling dimers, trimers, and larger clusters, it is possible to calculate the binding energies of these interactions and determine the most stable supramolecular arrangements. These studies can predict how individual this compound molecules will self-assemble in the solid state or in solution. This predictive capability is highly valuable for designing new materials, such as metal-organic frameworks (MOFs) or liquid crystals, where the precise control of molecular organization is key to the material's function. researchgate.net

Modeling Ligand-Metal Interactions in MOFs

Computational modeling plays a crucial role in understanding and predicting the behavior of Metal-Organic Frameworks (MOFs). For MOFs incorporating this compound as a ligand, theoretical studies are essential to elucidate the nature of the interactions between the carboxylate groups of the ligand and the metal centers. These investigations typically employ methods such as Density Functional Theory (DFT) to model the electronic structure and bonding within the metal-ligand coordination sphere.

Interactive Table: Representative Parameters in Ligand-Metal Interaction Modeling

| Parameter Modeled | Typical Computational Method | Significance in MOF Properties |

| Bond Lengths & Angles | Density Functional Theory (DFT) | Determines framework geometry and porosity |

| Binding Energy | DFT, Ab initio methods | Predicts thermal and chemical stability |

| Electronic Charge Transfer | DFT with population analysis | Influences catalytic and electronic properties |

| Vibrational Frequencies | DFT | Characterizes bond strength and aids in spectral analysis |

Simulation of Hydrogen Bonding and π-π Stacking Effects in Crystal Engineering

The assembly of this compound molecules into crystalline structures is governed by a combination of non-covalent interactions, primarily hydrogen bonding and π-π stacking. Computational simulations are invaluable tools in the field of crystal engineering for predicting and understanding how these forces direct the formation of specific crystal packing arrangements.

Molecular dynamics (MD) simulations and quantum chemical calculations are used to explore the potential energy landscape of crystal formation. These simulations can identify the most energetically favorable packing motifs by calculating the interaction energies associated with different arrangements of the this compound molecules. Hydrogen bonds, typically involving the carboxylate groups, are strong directional interactions that play a significant role in forming robust networks.

Interactive Table: Key Non-Covalent Interactions in Crystal Engineering of this compound

| Interaction Type | Key Molecular Features Involved | Typical Simulation Method | Impact on Crystal Structure |

| Hydrogen Bonding | Carboxylate groups | Molecular Dynamics (MD), DFT | Formation of directional, stable networks |

| π-π Stacking | Phenyl rings | DFT with dispersion corrections, MD | Contributes to crystal packing density and stability |

| van der Waals Forces | Entire molecule | MD, Force-field methods | Influences overall intermolecular packing |

Emerging Research Frontiers and Future Directions for 1,3 Phenylenediacrylate

Development of Tailored 1,3-Phenylenediacrylate Derivatives for Specific Applications

The core structure of this compound serves as a scaffold for the development of new derivatives with customized properties. By chemically modifying the phenyl ring, researchers can fine-tune the monomer's electronic, optical, and physical characteristics to meet the demands of specific applications.

The synthetic strategy for creating these derivatives often begins with a substituted resorcinol (B1680541) or isophthalic acid precursor. Functional groups such as alkyl chains, halogens, or nitro groups can be introduced onto the phenyl ring. These modifications can alter key properties:

Solubility and Processability: Adding alkyl chains can increase solubility in less polar solvents, improving its miscibility in various resin formulations.

Reactivity: Electron-withdrawing or -donating groups on the ring can influence the reactivity of the acrylate (B77674) groups during polymerization.

Optical Properties: The introduction of chromophores or auxochromes can alter the UV-Vis absorption and fluorescence properties of the resulting polymers, which is relevant for optical and photonic applications.

Thermal Stability: The synthesis of derivatives with higher molecular weight or more rigid substituents can enhance the thermal stability of the crosslinked polymers. For instance, hyperbranched polymers derived from similar substituted phenylene structures have shown high thermal stability, with weight loss onset temperatures exceeding 350°C. researchgate.net

This ability to create a family of monomers based on a single core structure allows for the rational design of materials with a precisely controlled property profile, expanding the utility of phenylene diacrylate-based systems beyond their current scope.

Integration into Stimuli-Responsive Polymeric Systems

Stimuli-responsive, or "smart," polymers are materials that undergo significant changes in their properties in response to external triggers like temperature, pH, or light. mdpi.comnih.govutwente.nl The rigid, crosslinking nature of this compound makes it an excellent component for creating robust networks within these active polymer systems.

Thermo-responsive Systems: One of the most studied thermo-responsive polymers is poly(N-isopropylacrylamide) (pNIPAAm), which exhibits a lower critical solution temperature (LCST) around 32-33°C. nih.govnih.gov By copolymerizing N-isopropylacrylamide with a crosslinker like this compound, researchers can create hydrogels that undergo a reversible swelling/shrinking transition in response to temperature changes. nih.govnih.gov Studies on block copolymers containing poly(phenyl acrylate) have demonstrated the successful integration of phenyl acrylate moieties into thermo-responsive systems, where the resulting materials exhibit cloud point temperatures between 26–30°C. journament.comexpresspolymlett.comresearchgate.net The this compound would provide structural integrity to the hydrogel, ensuring mechanical stability during volume phase transitions.

pH-Responsive Systems: pH-responsive polymers contain ionizable groups, such as carboxylic acids or amines, that can accept or donate protons. mdpi.comnih.gov This change in charge state leads to conformational changes and swelling or shrinking behavior. This compound can be incorporated into networks made from monomers like acrylic acid or dimethylaminoethyl methacrylate (B99206) to create pH-sensitive hydrogels with enhanced mechanical strength and stability across a range of pH values.

Advancements in High-Resolution Additive Manufacturing with this compound-Based Resins

Vat photopolymerization techniques, such as stereolithography (SLA) and digital light processing (DLP), are additive manufacturing methods that build objects layer-by-layer by selectively curing a liquid photopolymer resin with light. nih.govnih.govyoutube.com The resolution and mechanical properties of the final part are highly dependent on the chemical composition of the resin. youtube.com

In these resins, this compound plays the critical role of a crosslinking agent. nih.gov Its two acrylate groups allow it to form covalent bonds between growing polymer chains, creating a rigid, three-dimensional network. The key advantages of incorporating a rigid aromatic crosslinker like this compound include:

Increased Mechanical Strength: The phenyl ring restricts segmental motion, leading to polymers with higher tensile strength and elastic modulus compared to those made with flexible aliphatic crosslinkers.

Improved Thermal Stability: The aromatic core enhances the thermal resistance of the cured material, resulting in a higher glass transition temperature (Tg).

Reduced Shrinkage: Rigid crosslinkers can help to minimize volumetric shrinkage during polymerization, which is a common issue in 3D printing that can lead to internal stresses and dimensional inaccuracy.

Research on mechanically-tunable acrylate resins for DLP printing demonstrates that by simply altering the ratio of monomer to crosslinker, a wide range of mechanical properties can be achieved. nih.gov For example, formulations based on ethylene (B1197577) glycol phenyl ether acrylate have yielded materials with elastic moduli ranging from 0.6 MPa to 33 MPa. nih.gov This tunability is crucial for fabricating complex devices with functionally graded mechanical properties.

| Monomer:Crosslinker Ratio | Average Elastic Modulus (MPa) |

|---|---|

| 1:0 | 0.6 |

| 1:0.1 | 2.5 |

| 1:0.4 | 15.0 |

| 1:0.75 | 31.0 |

| 1:1 | 33.0 |

High-resolution techniques like projection microstereolithography (PμSL) are used to create flexible micromaterials, and the development of new functional resins is key to expanding their application. nih.gov The inclusion of crosslinkers like this compound is fundamental to controlling the network density and thus the final properties of these high-precision materials.

Exploration of Novel Coordination Modes and Topologies in Metal-Organic Materials

When the acrylate groups of this compound are hydrolyzed to carboxylic acids, the resulting molecule, m-phenylenediacrylic acid (H₂mpda), can act as an organic linker for constructing metal-organic frameworks (MOFs) and coordination polymers. osti.gov MOFs are crystalline materials built from metal ions or clusters connected by organic ligands. nih.gov The geometry of the linker is a primary determinant of the final network's topology.

The arc-shaped, flexible nature of the m-phenylenediacrylate ligand allows it to adopt various coordination modes, leading to a diversity of structural outcomes. Solvothermal reactions of H₂mpda with different metal salts have produced a range of coordination polymers with distinct dimensionalities. osti.gov

With Zinc (Zn²⁺): A one-dimensional (1D) chain-like structure, [Zn(mpda)(H₂O)], is formed.

With Praseodymium (Pr³⁺): A two-dimensional (2D) layered network, [Pr₂(mpda)₂(H₂O)₂(CHOO)₂], is constructed.

With Manganese (Mn²⁺): A complex three-dimensional (3D) framework, [Mn₂(mpda)₂(H₂O)₄], is generated.

The ability of a single ligand to produce 1D, 2D, and 3D structures simply by changing the metal ion highlights its conformational flexibility and versatility. osti.gov Further research has shown that when m-phenylenediacrylate is combined with other quasi-linear bis(pyridyl) ligands, it can generate intricate 2D networks with unique window shapes (e.g., chair-like or boat-like), demonstrating how co-ligands can modulate the final topology. researchgate.net The resulting materials have shown potential as luminescent sensors for detecting specific metal ions like Zn²⁺ and Ni²⁺, or small molecules like acetone (B3395972). osti.gov

| Metal Ion | Resulting Complex Formula | Structural Dimensionality | Key Feature |

|---|---|---|---|

| Zn(II) | [Zn(mpda)(H₂O)] | 1D | Chain-like structure |

| Pr(III) | [Pr₂(mpda)₂(H₂O)₂(CHOO)₂] | 2D | Layered network |

| Mn(II) | [Mn₂(mpda)₂(H₂O)₄] | 3D | Porous framework |

Synergistic Approaches Combining Synthesis, Characterization, and Computational Modeling for Rational Design

The development of advanced materials based on this compound increasingly relies on a synergistic approach that integrates theoretical modeling with experimental synthesis and characterization. This rational design loop accelerates the discovery of new materials with desired properties by allowing researchers to predict behavior before committing to extensive lab work.

Modeling Polymerization Kinetics: The free-radical polymerization of acrylate monomers is a complex process involving initiation, propagation, termination, and various side reactions. Kinetic modeling software, such as PREDICI®, can simulate these processes to predict outcomes like monomer conversion, molecular weight distribution, and copolymer composition. mdpi.comsemanticscholar.org By inputting known kinetic parameters for acrylate propagation and termination, researchers can model how a crosslinker like this compound will affect network formation under different reaction conditions (e.g., temperature, initiator concentration). These predictions can then be validated experimentally using techniques like gel permeation chromatography (GPC) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net

Computational Chemistry for MOFs: In the context of metal-organic materials, computational methods like Density Functional Theory (DFT) are used to predict the stability of potential framework structures and to understand the electronic interactions between the m-phenylenediacrylate ligand and the metal centers. nih.gov Simulations can help identify the most likely coordination modes and predict properties such as pore size, gas adsorption capacity, and electronic band structure. This theoretical insight guides the choice of synthetic conditions (solvents, temperatures, metal precursors) needed to target a specific network topology. nih.gov